REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=2)[O:6][C:5](=[O:17])[CH:4]=1.CNN(NC)C(=O)C(C)=CCCC.COC1C=CC(O)=CC=1.[CH3:40][N:41]([CH2:43][CH2:44][CH2:45][CH:46]=[C:47]([CH3:51])[C:48]([NH2:50])=[O:49])[CH3:42].CC(C)=O>CC(C)=O>[CH3:40][N:41]([CH2:43][CH2:44][CH2:45][CH:46]=[C:47]([CH3:51])[C:48]([NH2:50])=[O:49])[CH3:42].[Br:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=2)[O:6][C:5](=[O:17])[CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.36 mmol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(OC2=CC(=CC=C12)OC(C)=O)=O
|
Name
|
N,N-Dimethylaminopropylmethacrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN(C(C(=CCCC)C)=O)NC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
DMAPMA acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCCC=C(C(=O)N)C.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(OC2=CC(=CC=C12)OC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
was added (about 40 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
Left
|
Type
|
CUSTOM
|
Details
|
the product crystallized from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to form a fine white powder that
|
Type
|
FILTRATION
|
Details
|
was easily collected by filtration (1.53 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCC=C(C(=O)N)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(OC2=CC(=CC=C12)OC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |